![molecular formula C9H9FO B1526565 6-Fluoro-2,3-dihydro-1h-inden-1-ol CAS No. 52085-94-6](/img/structure/B1526565.png)
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Overview
Description
6-Fluoro-2,3-dihydro-1h-inden-1-ol is a chemical compound with the molecular formula C9H9FO . It is also known as 6-fluoro-1-indanol .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3-dihydro-1h-inden-1-ol consists of a five-membered ring fused with a six-membered ring, with a fluorine atom attached to the sixth carbon . The molecular weight of this compound is 152.17 .Physical And Chemical Properties Analysis
6-Fluoro-2,3-dihydro-1h-inden-1-ol is a powder at room temperature . Its predicted boiling point is 237.1±35.0 °C, and its predicted density is 1.271±0.06 g/cm3 .Scientific Research Applications
Materials Science and OLED Devices
Fluorinated compounds, including derivatives similar to 6-Fluoro-2,3-dihydro-1h-inden-1-ol, have been extensively used in the development of organic light-emitting diode (OLED) technologies. A study on fluoro derivatives of oligo(arylenevinylene) derivatives demonstrated their high fluorescence and efficiency in OLED applications, highlighting the role of fluoro substituents in tuning electronic properties and improving device performance (Li et al., 2007).
Synthetic Organic Chemistry
In synthetic organic chemistry, fluorinated compounds play a crucial role as intermediates in creating complex molecules. For instance, fluoromethylating reagents have been developed for the trifluoromethylation of carbon-carbon multiple bonds, showcasing the importance of fluorine in medicinal chemistry and agrochemical applications (Koike & Akita, 2016).
Biological Imaging
Fluorinated compounds are also pivotal in biological imaging. The development of environment-sensitive fluorophores for fluorescence lifetime imaging in live cells exemplifies this application. These compounds, such as 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, measure the viscosity of live cells, providing insights into cellular processes and environments (Kuimova et al., 2008).
Environmental Studies
Research into the behavior of fluorochemicals in wastewater treatment has revealed significant findings about the persistence and transformation of these compounds in aquatic environments. Studies have shown how specific fluorochemicals undergo changes through wastewater treatment processes, underscoring the challenges in removing these persistent pollutants from water (Schultz et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydro-1h-inden-1-ol | |
CAS RN |
52085-94-6 | |
Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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